6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Overview
Description
6-(3,5-Dichlorophenyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol core substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-ol typically involves the following steps:
Bromination: The starting material, 3,5-dichlorophenol, undergoes bromination to introduce a bromine atom at the desired position.
Condensation: The brominated compound is then subjected to a condensation reaction with guanidine to form the pyrimidin-4-ol core.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dichlorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrimidin-4-ol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with various substituents at different positions on the pyrimidin-4-ol core.
Scientific Research Applications
6-(3,5-Dichlorophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.
Medicine: The compound may be explored for its therapeutic properties, such as antiviral, anti-inflammatory, or anticancer activities.
Industry: It can be used in the manufacture of herbicides, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(3,5-Dichlorophenyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(3,5-Dichlorophenyl)pyrimidin-4-ol can be compared with other similar compounds, such as:
2,4-Dichlorophenol: A phenolic compound with different substitution patterns.
3,5-Dichlorophenyl isocyanate: A compound with an isocyanate group instead of a pyrimidin-4-ol core.
2,5-Dichlorophenyl isothiocyanate: A compound with an isothiocyanate group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the pyrimidin-4-ol core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJWGYECUGKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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